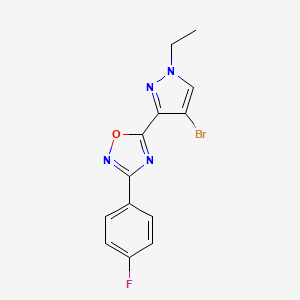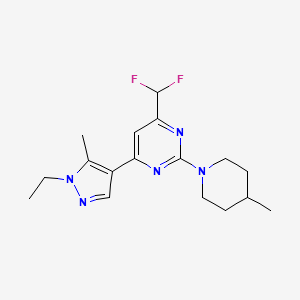![molecular formula C23H26N2O2 B10923457 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10923457.png)
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one: is a synthetic compound that belongs to the class of organic molecules known as estrogens. This compound is characterized by its unique structure, which includes a hydroxy group, a pyrazolylmethylidene group, and a trienone system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the trienone system: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are used under basic conditions.
Introduction of the pyrazolylmethylidene group: This step involves the reaction of the intermediate trienone with 1-methyl-1H-pyrazole under acidic or basic conditions to form the desired pyrazolylmethylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The trienone system can be reduced to form a saturated or partially saturated derivative.
Substitution: The pyrazolylmethylidene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Conditions may vary depending on the nature of the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential estrogenic activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to the receptor, the compound can modulate the expression of estrogen-responsive genes, leading to various biological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved may include the regulation of cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar trienone system but lacking the pyrazolylmethylidene group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, similar in structure but with an ethinyl group at the 17-position.
Tamoxifen: A selective estrogen receptor modulator with a different core structure but similar biological activity.
Uniqueness
- The presence of the pyrazolylmethylidene group in (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one distinguishes it from other estrogens and may confer unique biological properties and reactivity.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(16E)-3-hydroxy-13-methyl-16-[(2-methylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H26N2O2/c1-23-9-7-19-18-6-4-17(26)12-14(18)3-5-20(19)21(23)13-15(22(23)27)11-16-8-10-24-25(16)2/h4,6,8,10-12,19-21,26H,3,5,7,9,13H2,1-2H3/b15-11+ |
InChI Key |
ANYSKZGJSBHZPP-RVDMUPIBSA-N |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=NN4C)/C2=O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=NN4C)C2=O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923394.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923401.png)
![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10923403.png)


![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923417.png)
![5-(4-Fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10923420.png)

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923433.png)
![5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10923440.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10923444.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10923447.png)

